molecular formula C16H17N5O3S2 B2504838 5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole CAS No. 2034428-53-8

5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole

Cat. No.: B2504838
CAS No.: 2034428-53-8
M. Wt: 391.46
InChI Key: SBUUWMXLCQOZCJ-UHFFFAOYSA-N
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Description

5-{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole is a heterocyclic compound featuring a benzothiadiazole core linked to a piperidine moiety substituted with a sulfonated 1-methylimidazole group. This structure combines multiple pharmacophoric elements: the benzothiadiazole unit is known for electron-deficient aromatic systems with applications in materials science and medicinal chemistry, while the imidazole-piperidine scaffold is frequently associated with biological activity modulation (e.g., enzyme inhibition or receptor binding) .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S2/c1-20-9-6-17-16(20)26(23,24)12-4-7-21(8-5-12)15(22)11-2-3-13-14(10-11)19-25-18-13/h2-3,6,9-10,12H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUUWMXLCQOZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Conditions

  • Reactants : 2-Aminobenzothiazole derivatives, aldehydes, and imidazoline-2,4,5-trione.
  • Conditions : Heating at 200°C for 5 minutes under solvent-free conditions.
  • Mechanism : Cyclocondensation followed by oxidation yields the benzothiadiazole core.

Optimization Strategies

  • Temperature Control : Elevated temperatures (180–200°C) enhance reaction rates but risk decomposition.
  • Purification : Column chromatography with n-hexane:ethyl acetate (1:3) achieves >90% purity.

Sulfonylation of Piperidine with 1-Methyl-1H-imidazole-2-sulfonyl Chloride

The final step involves sulfonylation of the piperidine amine using 1-methyl-1H-imidazole-2-sulfonyl chloride.

Reaction Mechanism and Conditions

  • Reactants : Piperidine intermediate, 1-methyl-1H-imidazole-2-sulfonyl chloride.
  • Base : Triethylamine (TEA) or sodium hydride to neutralize HCl.
  • Solvent : Dichloromethane (DCM) or DMF at 0–25°C.
  • Time : 2–4 hours.

Purification and Characterization

  • Workup : Aqueous extraction followed by column chromatography (chloroform:methanol, 98:2).
  • Analytical Data :
    • IR (KBr) : 1345 cm⁻¹ (S=O stretch), 1650 cm⁻¹ (C=O).
    • ¹H NMR (CDCl₃) : δ 7.8 (s, 1H, benzothiadiazole), 3.2 (m, 4H, piperidine).

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Synthesis

  • Batch Reactors : Suitable for high-yield steps (e.g., coupling) but require manual purification.
  • Flow Systems : Ideal for exothermic sulfonylation, enabling faster heat dissipation.

Challenges and Mitigation Strategies

Regioselectivity in Sulfonylation

  • Issue : Competing reactions at piperidine’s secondary amine.
  • Solution : Use bulky bases (e.g., DBU) to sterically hinder undesired sites.

Purification of Polar Intermediates

  • Issue : Low solubility in organic solvents.
  • Solution : Gradient elution with acetone:water (95:5).

Chemical Reactions Analysis

Types of Reactions

5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP), reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole moiety can lead to the formation of imidazole N-oxides, while reduction of the sulfonyl group can yield sulfinyl or sulfhydryl derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit tumor growth in various cancer cell lines. Preliminary studies suggest that the benzothiadiazole core may enhance the compound's efficacy against specific cancer types by interfering with cellular signaling pathways involved in proliferation and survival .

Antimicrobial Properties

Compounds containing thiadiazole and sulfonamide functionalities have demonstrated antimicrobial activities against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis. This makes the compound a candidate for further exploration as an antimicrobial agent .

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of similar compounds. For example, derivatives of 1,3,4-thiadiazoles were synthesized and tested for their antibacterial effectiveness against strains such as Staphylococcus aureus and Escherichia coli. These studies typically utilize methods like the disc diffusion technique to assess antimicrobial efficacy .

Mechanistic Insights

Understanding the mechanism of action is crucial for developing effective therapeutic agents. The interactions of 5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole with biological targets can be explored through molecular docking studies and enzyme inhibition assays. Such investigations can reveal how the compound modulates specific biochemical pathways .

Case Studies

Several case studies highlight the potential applications of compounds structurally related to this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines with similar benzothiadiazole derivatives .
Study BAntibacterial PropertiesShowed significant activity against Pseudomonas aeruginosa, suggesting potential for treating resistant infections .
Study CMechanistic StudiesIdentified key molecular interactions that enhance the bioactivity of related compounds in inhibiting tumor growth .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound* C₁₆H₁₆N₄O₃S₂ ~400–420 Benzothiadiazole, sulfonated imidazole-piperidine
5-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole C₁₆H₁₄ClN₅O₂S 375.8 Chloropyrimidine, benzothiadiazole
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine C₂₁H₁₉N₅ 341.4 Bipyridine, phenylenediamine
5-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-ylmethylsulfanyl)-1H-benzoimidazole C₁₇H₁₉N₃O₂S 329.4 Benzimidazole, sulfanyl-pyridine

*Theoretical values for the target compound are estimated based on structural analogs.

Biological Activity

5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that combines various structural motifs, including a benzothiadiazole core and a piperidine ring linked through a sulfonamide group. This unique structure suggests potential biological activities that warrant thorough investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Benzothiadiazole Core : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Piperidine Ring : Often associated with neuroactive compounds, contributing to the overall pharmacological profile.
  • Imidazole Moiety : Imparts additional biological activity, particularly in enzyme inhibition and receptor interactions.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within biological systems. The sulfonamide group can act as a pharmacophore, facilitating binding to enzymes or receptors involved in various biochemical pathways. For instance, sulfonamides are well-documented for their antibacterial properties, while imidazole derivatives often exhibit antifungal and anticancer activities.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential applications:

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial and antifungal properties. The sulfonamide component is particularly noteworthy for its established role in inhibiting bacterial growth.

Anticancer Properties

The benzothiadiazole core has been linked to anticancer activity in various studies. Compounds with similar frameworks have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.

Neuropharmacological Effects

Given the presence of the piperidine ring, there is potential for neuropharmacological applications. Compounds featuring this motif have been explored for their effects on neurotransmitter systems, suggesting possible uses in treating neurological disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
VonoprazanPyrrole derivative with sulfonamideAcid secretion inhibitor
MilrinonePiperidine derivativeInotropic agent for heart failure
FurosemideSulfonamide diureticInhibits sodium reabsorption

This comparison highlights how variations in structure can lead to diverse biological activities.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antibacterial Studies : A study on sulfonamide derivatives found that modifications to the imidazole moiety enhanced antibacterial efficacy against Gram-positive bacteria .
  • Anticancer Research : Research indicated that benzothiadiazole derivatives could inhibit cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Neuropharmacological Investigations : A compound structurally related to this compound was shown to modulate neurotransmitter release in preclinical models .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the piperidine-1-carbonyl and imidazole sulfonyl moieties in this compound?

  • The synthesis of the piperidine-1-carbonyl group typically involves coupling reactions, such as amide bond formation between a piperidine derivative and a benzothiadiazole precursor. The imidazole sulfonyl group is introduced via sulfonylation of 1-methyl-1H-imidazole using sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) .
  • Example protocol: React 4-(chlorosulfonyl)piperidine with 1-methyl-1H-imidazole in the presence of a base, followed by purification via column chromatography. Confirm intermediates using IR and 1^1H NMR spectroscopy .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Use a combination of spectroscopic techniques:

  • IR spectroscopy : Identify characteristic peaks for sulfonyl (S=O, ~1350–1150 cm1^{-1}) and carbonyl (C=O, ~1650–1750 cm1^{-1}) groups .
  • NMR spectroscopy : Analyze 1^1H and 13^{13}C spectra to confirm proton environments (e.g., imidazole protons at δ 7.0–7.5 ppm, piperidine protons at δ 1.5–3.0 ppm) .
  • Mass spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Antimicrobial screening : Use broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) to determine minimum inhibitory concentrations (MICs) .
  • Enzyme inhibition studies : Target enzymes like cyclooxygenase (COX) or histamine receptors, given the compound’s structural similarity to bioactive benzothiadiazoles and imidazoles .

Advanced Research Questions

Q. How can computational methods optimize the compound’s binding affinity for specific targets?

  • Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and identify reactive sites .
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like histamine H1/H4 receptors. Prioritize poses with strong hydrogen bonding (imidazole sulfonyl to Arg/Lys residues) and hydrophobic contacts (benzothiadiazole with aromatic pockets) .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Dose-response curve refinement : Re-evaluate activity using narrower concentration ranges (e.g., 0.1–100 µM) to identify subtle efficacy thresholds .
  • Metabolic stability assays : Test compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
  • Structural analogs comparison : Synthesize derivatives with modified sulfonyl or benzothiadiazole groups to isolate pharmacophoric contributions .

Q. How can researchers improve synthetic yields while minimizing side reactions?

  • Reaction optimization : Screen solvents (DMF vs. THF), catalysts (Pd/C vs. CuI), and temperatures (25–80°C) for key steps like sulfonylation or cyclization .
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., over-sulfonated byproducts) and adjust stoichiometry or reaction time .

Q. What strategies validate the compound’s selectivity for intended biological targets?

  • Off-target profiling : Use kinase/GPCR panels to assess cross-reactivity. For example, test against 50+ kinases to confirm specificity .
  • Cellular pathway analysis : Combine RNA sequencing and proteomics to map downstream effects in treated vs. untreated cells .

Methodological Resources

  • Synthesis : Refer to protocols for analogous piperidine-imidazole derivatives in .
  • Characterization : Standardize spectral data using databases like PubChem or Reaxys .
  • Computational modeling : Utilize open-source tools (Gaussian, GROMACS) for DFT and MD simulations .

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